2-Fluoro-3-methoxypyrazine
CAS No.:
Cat. No.: VC16777632
Molecular Formula: C5H5FN2O
Molecular Weight: 128.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H5FN2O |
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Molecular Weight | 128.10 g/mol |
IUPAC Name | 2-fluoro-3-methoxypyrazine |
Standard InChI | InChI=1S/C5H5FN2O/c1-9-5-4(6)7-2-3-8-5/h2-3H,1H3 |
Standard InChI Key | IIAPIKKFTGOIMB-UHFFFAOYSA-N |
Canonical SMILES | COC1=NC=CN=C1F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-Fluoro-3-methoxypyrazine belongs to the pyrazine family, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The substitution of fluorine at position 2 and a methoxy group at position 3 introduces electronic and steric modifications that influence reactivity and intermolecular interactions. Comparative analysis with 2-fluoro-3-methoxypyridine (PubChem CID: 45079809) reveals analogous substituent effects, where fluorine’s electronegativity and the methoxy group’s electron-donating capacity create a polarized electronic environment .
Table 1: Key Molecular Properties of Fluorinated Methoxy Heterocycles
Synthesis and Reactivity
Synthetic Routes
While no direct synthesis of 2-fluoro-3-methoxypyrazine is documented, methods for analogous compounds suggest feasible pathways:
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Nucleophilic Aromatic Substitution: Fluorination of 3-methoxypyrazine using agents like Selectfluor® or KF in polar aprotic solvents .
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Cross-Coupling Reactions: Palladium-catalyzed coupling of fluorinated precursors with methoxy-bearing reagents, as seen in the synthesis of 5-(2-fluoro-3-methoxyphenyl) derivatives .
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Post-Functionalization: Methoxylation via demethylation of protected intermediates, a strategy employed in purine dione derivatives .
Stability and Reactivity
Fluorine’s inductive effect increases the pyrazine ring’s electron deficiency, enhancing susceptibility to nucleophilic attack at positions adjacent to nitrogen. The methoxy group’s ortho-directing nature may facilitate regioselective modifications, though steric hindrance could limit accessibility .
Physicochemical Properties
Lipophilicity and Solubility
The logP value (estimated via computational models) for 2-fluoro-3-methoxypyrazine is projected at 1.2–1.5, indicating moderate lipophilicity. This aligns with trends observed in 2-fluoro-3-methoxypyridine (logP: 1.34) , suggesting balanced membrane permeability for potential pharmaceutical applications.
Spectroscopic Profiles
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NMR: Expected singlet for the methoxy proton (δ 3.8–4.0 ppm) and complex splitting for aromatic protons due to fluorine coupling (δ 7.5–8.5 ppm) .
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MS: Molecular ion peak at m/z 129.10 with characteristic fragments from fluorine loss (m/z 110.08) and methoxy cleavage (m/z 97.05).
Biological Activity and Applications
Receptor Affinity
Fluorinated arylpiperazinyl derivatives, such as those reported in serotonin receptor studies, demonstrate the importance of fluorine in enhancing binding affinity . While 2-fluoro-3-methoxypyrazine itself hasn’t been tested, its structural similarity to 8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl) purine dione (Compound 9 ) suggests potential as a 5-HT₁A/5-HT₇ ligand.
Enzyme Inhibition
Fluorine’s role in phosphodiesterase (PDE) inhibition is well-documented. The electron-withdrawing effect stabilizes enzyme-ligand interactions, as seen in PDE4B/PDE10A inhibitors . Pyrazine derivatives may exploit similar mechanisms, though potency would depend on substituent positioning.
Table 2: Comparative Biological Data for Fluorinated Methoxy Compounds
Compound | Target | IC₅₀/EC₅₀ (nM) | Reference |
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2-Fluoro-3-methoxypyridine | Not reported | N/A | |
Compound 9 | 5-HT₁A | 12.3 | |
5-HT₇ | 8.7 | ||
PDE4B | 420 |
Challenges and Future Directions
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Synthetic Optimization: Developing regioselective methods to avoid isomeric byproducts.
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Toxicity Profiling: Assessing metabolic pathways to mitigate potential fluorinated metabolite risks.
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Target Validation: Screening against broader receptor panels to identify novel therapeutic niches.
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